molecular formula C22H25ClN6O2 B2610651 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride CAS No. 1179385-12-6

1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Katalognummer: B2610651
CAS-Nummer: 1179385-12-6
Molekulargewicht: 440.93
InChI-Schlüssel: MUMULTFRQPBJQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a type of dual PI3K/mTOR inhibitor, which has been studied for its potential in cancer treatment . The PI3K-Akt-mTOR pathway is a viable target for cancer treatment and can be used to treat various malignant tumours, including follicular lymphoma and breast cancer .


Chemical Reactions Analysis

The compound is likely to be involved in inhibitory reactions with the PI3K and mTOR enzymes, as part of its role as a dual PI3K/mTOR inhibitor .

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

One of the primary applications of this compound lies in its role in synthesizing NK(1) receptor antagonists, such as Aprepitant, an orally active medication used for preventing chemotherapy-induced nausea and vomiting. The compound facilitates an efficient stereoselective synthesis process that involves a series of chemical transformations culminating in the targeted clinical candidate with high overall yield. This synthesis method is notable for its innovative steps, including a crystallization-induced diastereoselective transformation, highlighting the compound's utility in creating complex therapeutic agents (Brands et al., 2003).

Antimicrobial and Antibacterial Activity

Research into novel pyrimidine and thiazolidinone derivatives, where this compound serves as a precursor, demonstrates significant antimicrobial and antibacterial properties. Microwave-assisted synthesis methods have been utilized to create these derivatives efficiently. The structural modifications allow these compounds to exhibit considerable activity against various bacterial strains, showcasing potential for developing new antimicrobial agents (Merugu et al., 2010).

Neurokinin-1 Receptor Antagonism

This compound is integral in synthesizing neurokinin-1 (NK1) receptor antagonists with enhanced water solubility, making them suitable for both intravenous and oral administration. This application is crucial for developing treatments for emesis and depression, with pre-clinical tests showing high efficacy in relevant models. The innovative approach in constructing the compound's structure, including solubilizing groups, underscores its versatility and potential in therapeutic contexts (Harrison et al., 2001).

Catalysis and Material Science

The compound's utility extends into catalysis and material science, where its derivatives are explored for unique properties. For example, vanadium(V) compounds incorporating similar structural motifs exhibit interesting electronic characteristics and potential applications in catalysis due to their structural and electronic versatility. The research into these compounds highlights the broad applicability of the chemical structure in various scientific domains (Nikolakis et al., 2008).

Enhancement of Drug Delivery Systems

Innovations in prodrug design for topical drug delivery have also been facilitated by this compound. By synthesizing esters with enhanced aqueous solubility and lipophilicity, researchers have improved the skin permeation rates of therapeutic agents such as naproxen. This research demonstrates the compound's role in enhancing the effectiveness of topical treatments, providing a template for future drug delivery system enhancements (Rautio et al., 2000).

Wirkmechanismus

The compound acts on the PI3K-Akt-mTOR pathway, which is often abnormally activated in many human cancers and participates in different biological effects, such as cell cycle progression and cell proliferation . By inhibiting this pathway, the compound can potentially inhibit cell proliferation and promote cell apoptosis .

Zukünftige Richtungen

Given the compound’s potential as a cancer treatment, future research could focus on improving its solubility and potency, as well as exploring its effects on different types of cancer .

Eigenschaften

IUPAC Name

1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMULTFRQPBJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.